2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
The compound 2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione belongs to the pyrimido[4,5-b]quinoline-dione family, a class of heterocyclic molecules with demonstrated biological activities, including anticancer and mitochondrial activation properties. Its structure features a 10-methyl group, a 2-ethyl substituent, and a 3-(furan-2-ylmethyl) moiety, distinguishing it from related derivatives.
Propriétés
IUPAC Name |
2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-15-20-18-16(19(24)22(15)11-12-7-6-10-25-12)17(23)13-8-4-5-9-14(13)21(18)2/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCTWSXVIRESAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione , with the CAS number 899406-42-9 , represents a class of pyrimidoquinoline derivatives that have garnered attention for their potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19N3O3
- Molecular Weight : 397.43 g/mol
- Purity : Typically ≥95%
Anticancer Properties
Research indicates that pyrimidoquinoline derivatives exhibit significant anticancer activity. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
-
Mechanism of Action :
- The compound is believed to exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. It may interact with proteins such as survivin, which is crucial for cancer cell survival.
- A related study demonstrated that similar compounds could sensitize cancer cells to chemotherapeutic agents like doxorubicin by inhibiting the survivin protein's function .
-
In Vitro Studies :
- In vitro assays have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity.
- Tested Strains :
- Common pathogens such as Staphylococcus aureus and Escherichia coli were included in the studies.
- The minimum inhibitory concentration (MIC) values indicate potential as a lead compound for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A study published in Molecules evaluated the anticancer effects of several pyrimidoquinoline derivatives, including our compound of interest. The researchers reported:
- Significant inhibition of cell proliferation in breast cancer cell lines.
- Induction of apoptosis was confirmed through annexin V staining and caspase activation assays .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, the compound was tested against a panel of clinical isolates. Findings included:
- Inhibition of growth in Gram-positive and Gram-negative bacteria.
- Potential synergy with existing antibiotics was noted, suggesting a possible role in combination therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O3 |
| Molecular Weight | 397.43 g/mol |
| Purity | ≥95% |
| Anticancer IC50 (Breast) | Low micromolar |
| Antimicrobial MIC (E. coli) | Moderate |
Comparaison Avec Des Composés Similaires
Structural Variations
Key substitutions in pyrimido[4,5-b]quinoline-diones occur at positions 2, 3, and 10. Below is a comparative analysis:
Anticancer Activity
- Target Compound : The furan substituent may modulate interactions with HDM2 (a ubiquitin ligase), similar to halogenated analogs (e.g., 7-nitro derivatives in ). Furan’s oxygen atoms could enhance binding to polar residues in target proteins.
- Nitro-Substituted Analogs : 7-Nitro-10-aryl derivatives stabilize p53 by inhibiting HDM2, with IC₅₀ values in the micromolar range . The nitro group is critical for this activity but increases toxicity .
- Halogenated Derivatives : Chloro or trifluoromethyl groups at C-9 improve HDM2 inhibition (e.g., 10-(4-chlorophenyl) analogs in ).
Mitochondrial Activation
- TND1128 : Demonstrates cytoprotective effects against H₂O₂-induced oxidative stress by activating mitochondrial energy synthesis. Ethyl and methyl groups optimize lipophilicity for membrane penetration .
- Target Compound : The furan group’s redox-active nature may enhance ROS scavenging, though this requires experimental validation.
Enzyme Inhibition
- 7-Nitro-10-octyl-3-phenyl derivative : Acts as a survivin/Smac antagonist (IC₅₀ = 2.2 μM) via nitro group-mediated interactions . The target compound lacks this group, suggesting divergent mechanisms.
Physicochemical Properties
Notes:
- Nitro and octyl groups in survivin antagonists reduce solubility but enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
